2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring or the ethyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
DNA Binding: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It may inhibit specific enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-thiophenecarboxamide
- N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
Biological Activity
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic properties, particularly in anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C19H14ClN3O4, with a molecular weight of approximately 404.04 Da. The structure includes a chloro group, a nitro group, and an indole core, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to interact with DNA and inhibit cell proliferation by inducing apoptosis in cancer cells. This is facilitated through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis.
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Case Studies :
- A study demonstrated that derivatives of indole compounds showed potent cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the nitro group has been associated with enhanced activity against these cell lines .
- Another investigation highlighted that similar compounds could inhibit tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor:
- Target Enzymes : It has shown promise in inhibiting specific enzymes involved in cancer progression and metabolic pathways.
- Research Findings : For example, studies have indicated that indole derivatives can inhibit squalene synthase and cholesterol synthesis, which are critical for cancer cell membrane integrity and proliferation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-thiophenecarboxamide | Contains thiophene; similar core structure | Anticancer properties; moderate enzyme inhibition |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide | Lacks chlorine; retains nitro group | Strong anticancer activity; lower toxicity |
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c1-2-23-17-9-8-16(12-4-3-5-13(18(12)17)20(23)26)22-19(25)14-10-11(24(27)28)6-7-15(14)21/h3-10H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQHXEMKAVWCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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